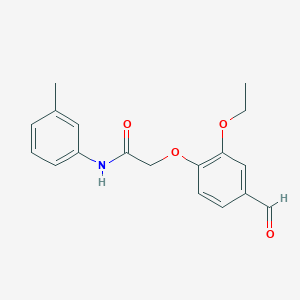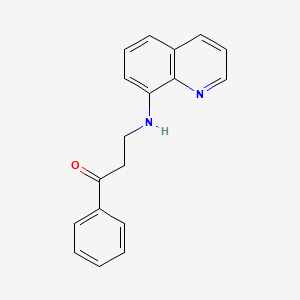
1-Phenyl-3-(quinolin-8-ylamino)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound 1-Phenyl-3-(quinolin-8-ylamino)propan-1-one is a quinoline derivative that has been the subject of various studies due to its potential biological activities. Quinoline derivatives are known for their wide range of pharmacological properties, including antitumor, anti-leishmanial, and antituberculosis activities. These compounds have been synthesized and characterized through various methods, and their structure-activity relationships have been explored to optimize their biological effects .
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step pathways starting from simple precursors like aniline or nitroaniline. For instance, the synthesis of 1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one, a related quinoline derivative, was achieved through a multi-step pathway starting from 2-nitroaniline . Enhanced methods such as the solvent-free Friedländer quinoline synthesis have been employed using poly(phosphoric acid) as an assisting agent to synthesize novel compounds like 1-(4-phenylquinolin-2-yl)propan-1-one .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often elucidated using spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. For example, the crystal structure of (E)-1-(4-(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-ylamino)phenyl)-3-phenylprop-2-en-1-one was determined from single crystal X-ray diffraction data, revealing its triclinic crystal system and space group . Density functional theory calculations are also used to explore the optimized geometry, noncovalent interactions, and chemically active sites that contribute to the chemical reactivity of these compounds .
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, including the formation of salts and co-crystals with dicarboxylic acids. The ability of 1-phenyl-3-(quinolin-5-yl)urea to form salts and co-crystals with different dicarboxylic acids has been studied, and these can be distinguished by visible spectroscopy . The chemical reactivity of these compounds is influenced by their molecular structure, which can be modified to enhance their binding ability and selectivity towards specific targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are closely related to their molecular structure and the presence of functional groups. These properties include solubility, melting point, and the ability to form salts or co-crystals. The biological activities of these compounds, such as antitumor, anti-leishmanial, and antituberculosis effects, are also determined by their chemical properties. For instance, the antituberculosis activity of new 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols has been reported, with one compound being in the final stage of clinical trials .
Eigenschaften
IUPAC Name |
1-phenyl-3-(quinolin-8-ylamino)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c21-17(14-6-2-1-3-7-14)11-13-19-16-10-4-8-15-9-5-12-20-18(15)16/h1-10,12,19H,11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGWPDKHOOWKQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCNC2=CC=CC3=C2N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358279 |
Source


|
| Record name | 1-Propanone, 1-phenyl-3-(8-quinolinylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(quinolin-8-ylamino)propan-1-one | |
CAS RN |
62365-94-0 |
Source


|
| Record name | 1-Propanone, 1-phenyl-3-(8-quinolinylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


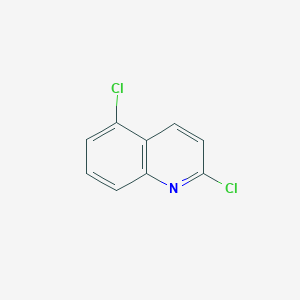

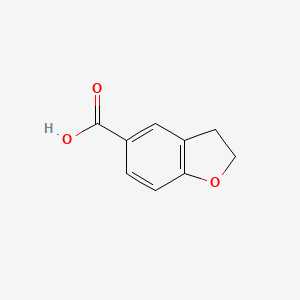


![[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid](/img/structure/B1298122.png)
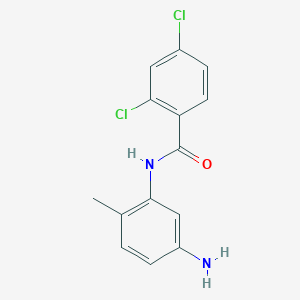
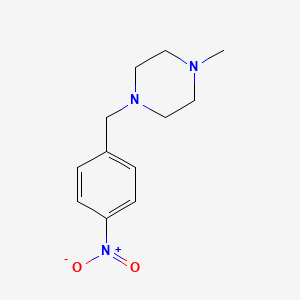
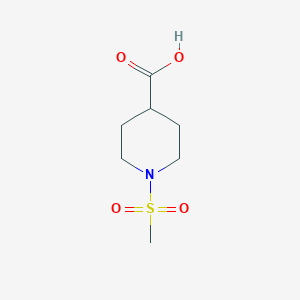
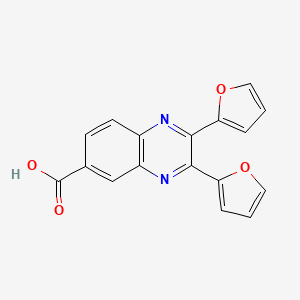
![3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole](/img/structure/B1298146.png)
